molecular formula C20H18BrNOS B11334418 2-bromo-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11334418
M. Wt: 400.3 g/mol
InChI Key: JNQLGNHXKIAWNW-UHFFFAOYSA-N
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Description

2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Coupling Reaction: The attachment of the 3,4-dimethylphenyl group and the thiophene ring to the benzamide core.

Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and palladium-catalyzed coupling reactions for attaching the aromatic groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the benzamide or dehalogenated products.

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aromatic groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-PHENYL-BENZAMIDE: Lacks the dimethylphenyl and thiophene groups.

    N-(3,4-DIMETHYLPHENYL)-BENZAMIDE: Lacks the bromine atom and thiophene ring.

    N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the bromine atom and dimethylphenyl group.

Uniqueness

The combination of the bromine atom, dimethylphenyl group, and thiophene ring in 2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical properties, such as enhanced reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H18BrNOS

Molecular Weight

400.3 g/mol

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18BrNOS/c1-14-9-10-16(12-15(14)2)22(13-17-6-5-11-24-17)20(23)18-7-3-4-8-19(18)21/h3-12H,13H2,1-2H3

InChI Key

JNQLGNHXKIAWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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